3-(4-Methylphenyl)azetidin-3-ol;hydrochloride 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2460755-00-2
VCID: VC4227483
InChI: InChI=1S/C10H13NO.ClH/c1-8-2-4-9(5-3-8)10(12)6-11-7-10;/h2-5,11-12H,6-7H2,1H3;1H
SMILES: CC1=CC=C(C=C1)C2(CNC2)O.Cl
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68

3-(4-Methylphenyl)azetidin-3-ol;hydrochloride

CAS No.: 2460755-00-2

Cat. No.: VC4227483

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68

* For research use only. Not for human or veterinary use.

3-(4-Methylphenyl)azetidin-3-ol;hydrochloride - 2460755-00-2

Specification

CAS No. 2460755-00-2
Molecular Formula C10H14ClNO
Molecular Weight 199.68
IUPAC Name 3-(4-methylphenyl)azetidin-3-ol;hydrochloride
Standard InChI InChI=1S/C10H13NO.ClH/c1-8-2-4-9(5-3-8)10(12)6-11-7-10;/h2-5,11-12H,6-7H2,1H3;1H
Standard InChI Key OCEMBZFDCFYOBI-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2(CNC2)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound belongs to the azetidine class, characterized by a saturated four-membered ring containing three carbon atoms and one nitrogen atom. The 3-hydroxy group and 4-methylphenyl substituent introduce steric and electronic modifications that influence reactivity and biological activity. The hydrochloride salt enhances solubility and stability, critical for pharmaceutical formulations .

Physical and Chemical Properties

While direct data for 3-(4-methylphenyl)azetidin-3-ol hydrochloride is limited, analogous compounds provide insights:

PropertyValue/DescriptionSource Compound
Molecular FormulaC₁₀H₁₄ClNO
Molecular Weight199.68 g/mol
Melting Point85–90°C (estimated)
SolubilitySoluble in water, DMSO, methanol
AppearanceWhite to off-white crystalline powder

The hydrochloride salt’s hygroscopic nature necessitates storage in sealed, dry conditions .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves nucleophilic substitution or ring-closing reactions. A generalized approach, adapted from azetidine hydrochloride preparations , includes:

  • Protection of Amines: Triphenylmethylamine reacts with epichlorohydrin to form N-trityl-3-hydroxyazetidine .

  • Deprotection and Salt Formation: Treatment with hydrogen chloride gas in chloroform yields the hydrochloride salt .

Example Protocol:

  • Step 1: React 4-methylphenylmagnesium bromide with a protected azetidine precursor (e.g., N-trityl-azetidinone) under anhydrous conditions .

  • Step 2: Hydroxyl group introduction via hydrolysis or oxidation, followed by HCl gas treatment to form the hydrochloride salt .

Optimization Challenges

  • Yield Enhancement: Patent WO2000063168A1 highlights improved yields (64–89.5%) using optimized reaction temperatures (55–60°C) and stoichiometric controls .

  • Purification: Silica gel chromatography or recrystallization from ethanol/MTBE mixtures achieves >95% purity .

Applications in Pharmaceutical Development

Intermediate for Kinase Inhibitors

The compound’s structure aligns with intermediates in baricitinib synthesis, a Janus kinase (JAK) inhibitor for rheumatoid arthritis . Its role likely involves functionalization at the azetidine nitrogen for target binding .

Antibacterial and Antiviral Agents

Azetidine derivatives exhibit antibacterial activity by targeting DNA gyrase (fluoroquinolone analogs) . The 4-methylphenyl group may enhance lipophilicity, improving membrane penetration .

Neurological Therapeutics

Similar compounds act as tachykinin antagonists, suggesting potential in treating neuroinflammatory disorders . The methylphenyl moiety could modulate blood-brain barrier permeability.

HazardGHS CodePrecautionary Measures
Skin irritationH315Wear nitrile gloves, lab coat
Eye damageH319Use safety goggles
Respiratory tract irritationH335Operate in fume hood

Future Directions

  • Structure-Activity Relationships (SAR): Modifying the methylphenyl group’s position (e.g., 3-methyl or 2-methyl isomers ) could optimize target binding.

  • Process Chemistry: Continuous-flow synthesis may enhance scalability and reduce costs .

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